3,3',4',5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride
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Overview
Description
3,3’,4’,5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride is a flavonoid derivative known for its multiple hydroxyl groups and a piperidinomethyl substitution. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4’,5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a flavanone backbone, which is then subjected to hydroxylation to introduce the hydroxyl groups at the 3, 3’, 4’, 5, and 7 positions.
Piperidinomethyl Substitution:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,3’,4’,5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroflavanones or other reduced forms.
Substitution: The piperidinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydroflavanones.
Scientific Research Applications
3,3’,4’,5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and reactivity.
Biology: The compound’s multiple hydroxyl groups make it a potential antioxidant, and it is studied for its effects on cellular oxidative stress.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It may be used in the development of new materials or as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 3,3’,4’,5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress in cells.
Enzyme Inhibition: The compound may inhibit enzymes involved in inflammation or cancer progression.
Signal Transduction: It can modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar hydroxylation patterns but lacking the piperidinomethyl group.
Kaempferol: Another flavonoid with a similar structure but different substitution patterns.
Uniqueness
3,3’,4’,5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride is unique due to its piperidinomethyl substitution, which may confer distinct biological activities and chemical reactivity compared to other flavonoids.
This detailed article provides a comprehensive overview of 3,3’,4’,5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
57355-30-3 |
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Molecular Formula |
C21H24ClNO7 |
Molecular Weight |
437.9 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(piperidin-1-ium-1-ylmethyl)-2,3-dihydrochromen-4-one;chloride |
InChI |
InChI=1S/C21H23NO7.ClH/c23-13-5-4-11(8-15(13)25)20-19(28)18(27)17-16(26)9-14(24)12(21(17)29-20)10-22-6-2-1-3-7-22;/h4-5,8-9,19-20,23-26,28H,1-3,6-7,10H2;1H |
InChI Key |
AUDDRMROQQPJDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)CC2=C3C(=C(C=C2O)O)C(=O)C(C(O3)C4=CC(=C(C=C4)O)O)O.[Cl-] |
Origin of Product |
United States |
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